3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid
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Description
Benzoic acid derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . The difluoromethyl group is often introduced into molecules to enhance their lipophilicity, metabolic stability, and bioavailability .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . Difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be carbon or a heteroatom . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions, have been developed to construct these bonds .Chemical Reactions Analysis
The chemical reactions involving benzoic acid derivatives can be quite diverse, depending on the functional groups present in the molecule. For instance, the difluoromethyl group can participate in various reactions, including those involving transition metals .Future Directions
properties
IUPAC Name |
3-[5-(difluoromethyl)-1,2-oxazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-10(13)9-5-8(14-17-9)6-2-1-3-7(4-6)11(15)16/h1-5,10H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHPHNLZQACZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid |
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